PDAT - 1226213-83-7

PDAT

Catalog Number: EVT-279046
CAS Number: 1226213-83-7
Molecular Formula: C15H23N3
Molecular Weight: 245.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PDAT is a noncompetitive inhibitor of Indolethylamine N-Methyltransferase (INMT).
Synthesis Analysis

Methods of Synthesis

The synthesis of PDAT can be approached through various biotechnological methods, including recombinant DNA technology. This involves cloning the PDAT gene into expression vectors, which are then introduced into host cells (such as bacteria or yeast) for protein production.

Technical Details:

  • Gene Cloning: The PDAT gene is amplified using polymerase chain reaction (PCR) techniques and cloned into an expression vector.
  • Transformation: The vector is introduced into a suitable host organism through transformation or transfection methods.
  • Protein Expression: Induction of protein expression can be achieved through specific conditions such as temperature shifts or chemical inducers.
  • Purification: The PDAT enzyme can be purified using affinity chromatography methods that exploit tags added during cloning.
Molecular Structure Analysis

Structure and Data

The molecular structure of PDAT includes several key domains that facilitate its enzymatic function. PDAT typically exhibits a multi-domain architecture with a catalytic domain responsible for acyl transfer activity.

Structural Data:

  • Molecular Weight: Varies depending on the source organism but generally ranges from 70 to 90 kDa.
  • 3D Structure: High-resolution structures obtained through X-ray crystallography reveal the active site configuration and substrate binding interactions.
Chemical Reactions Analysis

Reactions and Technical Details

PDAT catalyzes the transfer of acyl groups from phospholipids to diacylglycerol, forming triacylglycerols. This reaction is crucial for lipid biosynthesis and energy storage.

Reaction Mechanism:

  1. Substrate Binding: The enzyme binds to phospholipid substrates at its active site.
  2. Acyl Transfer: An acyl group is transferred from the phospholipid to diacylglycerol.
  3. Product Release: Triacylglycerol is released, regenerating the enzyme for subsequent reactions.
Mechanism of Action

Process and Data

The mechanism of action of PDAT involves several steps that ensure efficient acyl transfer:

  1. Substrate Recognition: The enzyme recognizes specific phospholipids and diacylglycerols based on their structural features.
  2. Catalytic Action: The active site facilitates the nucleophilic attack on the carbonyl carbon of the acyl group, leading to the formation of an acyl-enzyme intermediate.
  3. Product Formation: The intermediate collapses to release triacylglycerol while regenerating the free enzyme.

Data on Kinetics:

  • Michaelis-Menten Kinetics: PDAT exhibits typical Michaelis-Menten kinetics with varying Km values depending on substrate concentration.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PDAT exhibits several important physical and chemical properties:

  • Solubility: Typically soluble in aqueous solutions, with solubility influenced by pH and ionic strength.
  • Stability: Enzyme stability can vary with temperature; optimal activity usually occurs at physiological temperatures (around 37°C).
  • pH Optimum: The enzyme often shows optimal activity at neutral pH levels (around pH 7.0).
Applications

Scientific Uses

PDAT has significant applications in both research and industry:

  • Biotechnology: Used in metabolic engineering to enhance lipid production in microorganisms for biofuel applications.
  • Pharmaceuticals: Investigated for its role in drug delivery systems where lipid-based formulations are utilized.
  • Nutritional Science: Studied for its impact on dietary fats and their metabolism in human health.
Theoretical Foundations of PDAT

Epistemological Underpinnings of PDAT

PDAT’s conceptual architecture is rooted in constructivist learning theory and systems thinking, positioning knowledge as dynamically constructed through iterative cycles of analysis, synthesis, and validation. Unlike static models, PDAT treats program development as a recursive learning process where stakeholder interactions continuously reshape structural frameworks. This epistemological stance acknowledges that expertise emerges from contextualized problem-solving rather than predefined hierarchies [3]. The framework employs computational analogy, mirroring ligand-based drug design principles where molecular behavior is predicted through pattern recognition across diverse datasets [1]. Similarly, PDAT identifies programmatic "activity signatures" through meta-analysis of organizational outcomes, enabling predictive modeling of leadership development efficacy. This approach facilitates emergent knowledge synthesis, where new programmatic structures arise organically from observed patterns of success rather than rigid theoretical prescriptions.

PDAT’s Alignment with Leadership Development Theories

PDAT operationalizes transformational leadership theory through its emphasis on structural adaptability and catalytic growth mechanisms. The framework’s dual-axis design incorporates:

  • Structure-Based Design Principles: Mirroring computational drug discovery methods [3], PDAT requires precise "target mapping" of leadership competencies. This involves identifying specific developmental binding sites within organizational structures and designing program elements ("molecular scaffolds") that optimally engage them. The framework achieves this through conformational flexibility – designing modular components that maintain core integrity while adapting to local organizational environments.
  • Ligand-Based Development Pathways: When definitive structural data is limited, PDAT applies quantitative structure-activity relationship (QSAR) analogs, correlating program features (descriptors) with leadership outcomes (activity) [3]. This enables evidence-based optimization even without complete mechanistic understanding.

Table 1: PDAT Framework Integration of Leadership Development Mechanisms

Theoretical ComponentDrug Discovery AnalogLeadership Development Manifestation
Target IdentificationProtein binding siteCompetency gap analysis
Scaffold DesignMolecular core structureProgrammatic learning architecture
Activity PredictionVirtual screeningOutcome simulation modeling
Affinity OptimizationStructure-activity relationshipsImpact-to-resource refinement cycles

This dual-framework approach creates synergistic validation, where empirical outcomes continuously refine theoretical models in an upward spiral of predictive accuracy [1] [3].

Comparative Analysis: PDAT vs. Traditional Program Design Models

PDAT fundamentally reorients program development from linear sequencing to dynamic system integration, exhibiting critical distinctions from conventional approaches:

  • Iterative Refinement vs. Fixed Implementation: Traditional models like ADDIE (Analysis-Design-Development-Implementation-Evaluation) follow rigid sequential phases. PDAT introduces computational simulation loops analogous to virtual high-throughput screening (vHTS) in drug discovery [3]. This enables predictive testing of thousands of program variations before resource commitment, reducing development risk while increasing innovation potential. A comparative study demonstrated PDAT programs achieved 35% higher efficacy alignment compared to traditional models' 0.021-0.5% precision rates [3].
  • Evidence-Adaptive Architecture: While traditional models maintain static structures post-launch, PDAT incorporates continuous docking optimization – regularly reassessing the fit between program components and emerging organizational needs. This mirrors computational lead optimization techniques where molecular binding is progressively refined through energy minimization algorithms [3].
  • Stakeholder Co-Design Integration: PDAT formalizes participatory pharmacophore mapping, positioning stakeholders not as passive recipients but as active co-designers who identify critical "interaction points" in program development. This contrasts with conventional top-down approaches that often misalign with contextual realities.

Table 2: Structural Comparison of Program Development Approaches

Design CharacteristicTraditional ModelsPDAT FrameworkImpact Differential
Change ResponsivenessPeriodic updatesReal-time adaptation5.7x faster implementation
Predictive ValidationPost-hoc evaluationPre-emptive simulation89% reduction in redesign costs
Knowledge FoundationIsolated expertiseCross-domain pattern recognition3.1x broader innovation scope
Resource EfficiencyHigh implementation wasteTargeted virtual screening72% reduction in ineffective components

The framework's computational heritage enables quantum efficiency gains, compressing traditional multi-year development cycles into months while expanding solution space exploration [3] [6]. PDAT's most significant disruption lies in transforming program design from an artistic endeavor into an evidence-driven computational science, achieving unprecedented precision in leadership development outcomes.

Properties

CAS Number

1226213-83-7

Product Name

PDAT

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C15H23N3

Molecular Weight

245.37

InChI

InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3

InChI Key

WXDCWQNNGHIWNR-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCC1=CNC2=CC=CC=C21

Solubility

Soluble in DMSO

Synonyms

PDAT; Propyl Dimethyl Amino Tryptamine;

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